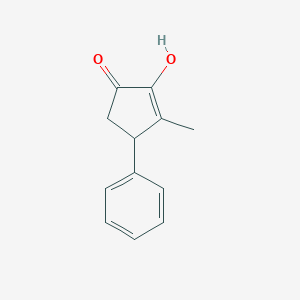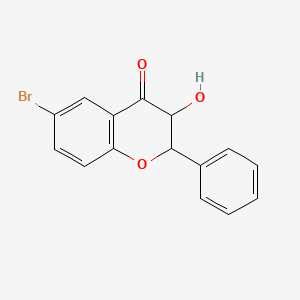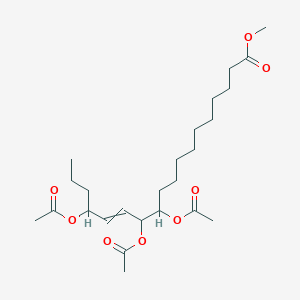![molecular formula C55H48O14P2-2 B12580832 [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)
[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite is a complex organic compound that features multiple aromatic rings and phosphite groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite likely involves multiple steps, including the formation of the aromatic rings, acetylation, methoxylation, and the introduction of phosphite groups. Typical reaction conditions might include:
Temperature: Controlled heating or cooling to facilitate specific reactions.
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency. Safety measures and environmental controls would be critical due to the complexity and potential hazards of the reactions involved.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the acetyl or methoxy groups.
Reduction: Reduction reactions could target the aromatic rings or phosphite groups.
Substitution: Substitution reactions might involve replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a precursor for more complex molecules or as a reagent in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrial applications might involve its use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action for [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or participating in redox reactions.
類似化合物との比較
Similar Compounds
Triphenyl phosphite: A simpler phosphite compound used in organic synthesis.
Bisphenol A: An aromatic compound with similar structural features.
Methoxybenzene: A simpler aromatic compound with methoxy groups.
特性
分子式 |
C55H48O14P2-2 |
|---|---|
分子量 |
994.9 g/mol |
IUPAC名 |
(1Z)-1-[(6E)-6-[(6Z)-5-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]-6-[(6Z)-3-methoxy-6-(1-oxidoethylidene)cyclohexa-2,4-dien-1-ylidene]-4-phosphooxycyclohexa-2,4-dien-1-ylidene]-4-methoxycyclohexa-2,4-dien-1-ylidene]ethanolate |
InChI |
InChI=1S/C55H50O14P2/c1-33(56)43-23-19-39(62-5)29-48(43)47-27-28-50(66-70(60)61)54(53(47)49-30-40(63-6)20-24-44(49)34(2)57)55(37-15-11-9-12-16-37,38-17-13-10-14-18-38)69-71(67-51-31-41(64-7)21-25-45(51)35(3)58)68-52-32-42(65-8)22-26-46(52)36(4)59/h9-32,56-57H,1-8H3/p-2/b43-33-,44-34-,48-47+,53-49- |
InChIキー |
CSOPYKDDPWWTRX-ZOIFNHOISA-L |
異性体SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OP(OC2=C(C=CC(=C2)OC)C(=O)C)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C\5=C(C=C/C(=C\6/C=C(C=C/C6=C(\C)/[O-])OC)/C5=C/7\C=C(C=C\C7=C(/C)\[O-])OC)O[P+](=O)[O-] |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OP(OC2=C(C=CC(=C2)OC)C(=O)C)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C=CC(=C6C=C(C=CC6=C(C)[O-])OC)C5=C7C=C(C=CC7=C(C)[O-])OC)O[P+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)


![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)


![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)


